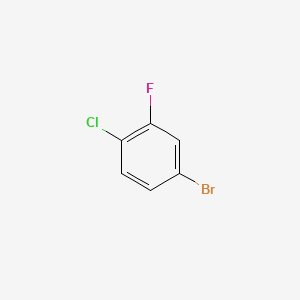









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:3]=1N.Cl.N([O-])=O.[Na+].[F:15][B-](F)(F)F.[H+]>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:3]=1[F:15] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
258 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
95.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
330 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.[H+]
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 80°-90° C. until formation of a homogeneous suspension
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Then, it is cooled
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for an additional 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
STIRRING
|
|
Details
|
After 30 minutes of stirring
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
the separated fluoroborate was filtered
|
|
Type
|
WASH
|
|
Details
|
washed successively with a small amount of a fluoroboric acid solution, ethanol and ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried thoroughly in air and in vacuo
|
|
Type
|
TEMPERATURE
|
|
Details
|
Each portion is heated in a flask with a direct flame
|
|
Type
|
CUSTOM
|
|
Details
|
being 130°-170° C
|
|
Type
|
STIRRING
|
|
Details
|
shaken with water (250 ml) and ether (250 ml)
|
|
Type
|
WASH
|
|
Details
|
The ethereal layer is washed with 10% sodium hydroxide solution, 3 N-HCl and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The ether is evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)Br)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 184.2 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |